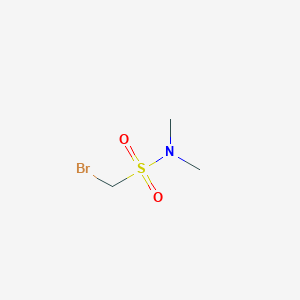![molecular formula C19H19NO5 B2595899 Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate CAS No. 439121-11-6](/img/structure/B2595899.png)
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Characterization
Research has explored the synthesis and characterization of compounds with structural similarities to Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate. Techniques like vinylphosphonium salt-mediated reactions, NMR spectral assignments, and reactions with alkyl propiolates have been utilized to explore the synthesis pathways and structural elucidation of such compounds (Yavari, Souri, Sirouspour, & Djahaniani, 2006); (Incerti, Acquotti, & Vicini, 2008). These methods provide insights into the chemical behavior and properties of the target molecule and its derivatives.
Potential Applications
The compound and its related derivatives have been investigated for their potential applications in various fields:
- Pharmaceutical Applications : Research on related compounds, such as dabigatran etexilate and its synthesis, provides a foundation for developing new therapeutic agents, showcasing the relevance of these chemical structures in medicinal chemistry (Liu et al., 2012).
- Material Science : Studies on the synthesis of related compounds, including those with benzodioxole structures, contribute to the development of materials with specific electronic or photonic properties. For example, research on zinc phthalocyanine derivatives with high singlet oxygen quantum yields indicates potential applications in photodynamic therapy and material science (Pişkin, Canpolat, & Öztürk, 2020).
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12-3-5-13(6-4-12)19(22)20-15(10-18(21)23-2)14-7-8-16-17(9-14)25-11-24-16/h3-9,15H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHLALSFXFXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(CC(=O)OC)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2595816.png)

![4-(4-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595820.png)
![N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide](/img/structure/B2595821.png)
![2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid](/img/structure/B2595824.png)


![5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B2595828.png)
![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2595829.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2595834.png)



